Dansyl fluoride

概要

説明

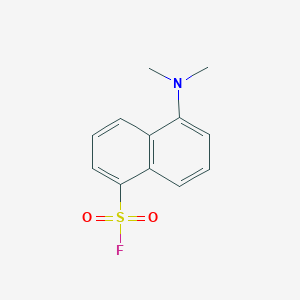

Dansyl fluoride, also known as 5-(dimethylamino)naphthalene-1-sulfonyl fluoride, is a chemical compound widely used in biochemical research. It is a derivative of dansyl chloride, where the sulfonyl chloride group is replaced by a sulfonyl fluoride group. This compound is known for its strong fluorescence properties, making it a valuable tool in various analytical and diagnostic applications.

準備方法

Synthetic Routes and Reaction Conditions: Dansyl fluoride can be synthesized from dansyl chloride through a substitution reaction. The general procedure involves reacting dansyl chloride with potassium fluoride in an aprotic solvent such as acetonitrile. The reaction is typically carried out at room temperature, and the product is purified by recrystallization or chromatography.

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized for higher yields and purity. The use of automated systems and continuous flow reactors can enhance the efficiency and scalability of the production process.

化学反応の分析

Types of Reactions: Dansyl fluoride primarily undergoes nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group. It can react with various nucleophiles, including amines, thiols, and alcohols, to form stable sulfonamide, sulfonate, and sulfonate ester derivatives, respectively.

Common Reagents and Conditions:

Amines: this compound reacts with primary and secondary amines under mild conditions to form dansylated amines. This reaction is often carried out in an aprotic solvent such as acetonitrile or dimethylformamide.

Thiols: The reaction with thiols forms dansylated thiols, which are useful in studying protein thiol groups. This reaction typically requires a base such as triethylamine to facilitate the nucleophilic attack.

Alcohols: this compound reacts with alcohols to form dansylated alcohols, which can be used in various analytical applications. The reaction is usually carried out in the presence of a base such as pyridine.

Major Products: The major products of these reactions are dansylated derivatives, which exhibit strong fluorescence properties. These derivatives are widely used in biochemical assays and analytical techniques.

科学的研究の応用

Protein Labeling and Analysis

Fluorescent Labeling

Dansyl fluoride is extensively employed for labeling proteins, enabling researchers to study their structure and dynamics. The compound reacts with amino acids containing primary amines, such as lysine residues, resulting in covalent bond formation and the introduction of a fluorescent group. This modification allows for visualization through various techniques including fluorescence microscopy and electrophoresis.

Case Study: Selective Labeling

A study demonstrated that this compound exhibits increased selectivity compared to its analogue, dansyl chloride, when labeling proteins like alpha-chymotrypsin and trypsin. The reaction resulted in stoichiometric incorporation of the dansyl label while concurrently inhibiting enzymatic activity, highlighting its utility in studying enzyme mechanisms .

Enzyme Inhibition Studies

This compound acts as an irreversible inhibitor for specific enzymes, particularly serine proteinases. By modifying the active site serine residue, it allows researchers to investigate enzyme activity and kinetics. For instance, kinetic studies have shown that this compound can irreversibly inhibit guanidinobenzoatase (GB), making it a valuable tool for locating tumor cells in histological sections of human tissues .

Data Table: Enzyme Inhibition Characteristics

| Enzyme | Inhibition Type | Reaction Specificity |

|---|---|---|

| Guanidinobenzoatase | Irreversible | Binds specifically to active site serine |

| Alpha-chymotrypsin | Irreversible | High specificity with stoichiometric labeling |

| Subtilisin Carlsberg | Reversible | Less selective compared to this compound |

Fluorescent Probes for Cellular Imaging

Dansyl derivatives are also employed as fluorescent probes in cellular imaging applications. The dansyl group exhibits strong fluorescence when excited at specific wavelengths (around 340 nm), making it suitable for real-time studies of protein dynamics and interactions within living cells .

Case Study: Tumor Cell Imaging

In research involving human squamous cell carcinoma and colonic carcinoma tissues, this compound was used to visualize tumor cells through its binding to active GB on tumor cell surfaces. This application demonstrates its potential as a novel fluorescent probe for cancer diagnostics .

Detection of Anions

Recent studies have explored the use of dansyl derivatives as chemosensors for detecting fluoride ions in various environments. A synthesized sensor incorporating a dansyl group exhibited selectivity for fluoride ions over other anions, showcasing its potential application in environmental monitoring and safety assessments .

Data Table: Anion Detection Performance

| Sensor | Anion Detected | Selectivity Ratio |

|---|---|---|

| PK1 | Fluoride (F-) | 4.5 x 10^4 M^-1 |

| Other Anions | Cl-, Br-, etc. | Lower selectivity |

Structural Insights into Protein Interactions

The ability of this compound to modify specific amino acids within proteins provides insights into protein-protein interactions and conformational changes. Studies utilizing Förster resonance energy transfer (FRET) techniques have demonstrated that Dansyl-labeled proteins can be used to explore interactions at a molecular level, enhancing our understanding of biochemical pathways .

作用機序

Dansyl fluoride is compared with other similar compounds such as dansyl chloride and dansyl hydrazine. While all these compounds share the dansyl group, they differ in their reactivity and applications:

Dansyl Chloride: Dansyl chloride is widely used for labeling primary amines and amino acids. It reacts with nucleophiles to form stable sulfonamide derivatives. it is less stable than this compound and can hydrolyze in the presence of moisture.

Dansyl Hydrazine: Dansyl hydrazine is used for labeling carbonyl compounds such as aldehydes and ketones. It forms stable hydrazone derivatives with these compounds. Dansyl hydrazine is less commonly used compared to dansyl chloride and this compound.

Uniqueness of this compound: this compound is unique due to its stability and reactivity with a wide range of nucleophiles. Its strong fluorescence properties make it a valuable tool in various analytical and diagnostic applications. Additionally, its ability to form stable derivatives with amines, thiols, and alcohols enhances its versatility in scientific research.

類似化合物との比較

- Dansyl chloride

- Dansyl hydrazine

- Dansyl sulfonamide

生物活性

Dansyl fluoride (DF), a synthetic sulfonyl fluoride compound, has garnered significant attention in biochemical research due to its unique properties that facilitate the study of various biological processes. This article delves into the biological activity of this compound, focusing on its interactions with proteins, particularly serine proteases, and its applications in fluorescence-based assays.

This compound is chemically represented as C₁₂H₁₂FNO₂S, characterized by a dimethylaminonaphthalene sulfonyl group. This structure enables it to react selectively with nucleophilic amino acids, particularly serine residues in proteins. The reaction forms a covalent bond, which introduces a fluorescent label, allowing for the visualization and tracking of proteins in various experimental setups, such as electrophoresis and microscopy .

Covalent Labeling of Proteins

This compound acts primarily by reacting with serine residues in proteins. The general reaction can be summarized as follows:

This covalent modification not only labels the proteins but also inhibits their function, making DF a valuable tool for studying enzyme kinetics and mechanisms .

Inhibition of Enzymatic Activity

This compound has been shown to irreversibly inhibit serine proteases by modifying the active site serine residue. This inhibition is crucial for dissecting enzyme functions and understanding their roles in various biological processes. For instance, studies have demonstrated that DF can effectively block the activity of specific serine proteases involved in cancer progression and other diseases .

1. Fluorescent Probing

The fluorescent properties of this compound make it an excellent probe for studying protein interactions and dynamics. Its ability to label proteins allows researchers to employ techniques such as fluorescence resonance energy transfer (FRET) and fluorescence microscopy to visualize protein localization and interactions within cells.

2. Enzyme Activity Studies

DF is widely used in enzyme activity assays where its inhibitory effects on serine proteases can be quantitatively measured. This application is particularly relevant in cancer research, where understanding protease activity can lead to insights into tumor progression.

Case Study 1: Inhibition of Serine Proteases in Cancer Research

A study investigated the use of this compound to inhibit serine proteases involved in tumor metastasis. The researchers found that DF effectively reduced the activity of these enzymes, leading to decreased cell migration and invasion in vitro. This suggests that DF could serve as a potential therapeutic agent or research tool in targeting metastatic cancer pathways .

Case Study 2: Protein Labeling for Imaging

In another study, DF was employed to label specific proteins within live cells. The fluorescent signal allowed for real-time imaging of protein dynamics during cellular processes such as division and apoptosis. The results indicated that DF could be utilized to track protein behavior under various physiological conditions, providing valuable insights into cellular mechanisms .

Toxicological Considerations

While this compound is a powerful tool in biochemical research, it is essential to note its toxicological profile. DF can cause severe burns upon contact with skin or mucous membranes and poses risks if ingested or inhaled . Proper safety precautions must be taken when handling this compound.

Summary Table: Key Properties of this compound

| Property | Details |

|---|---|

| Chemical Formula | C₁₂H₁₂FNO₂S |

| Molecular Weight | 239.29 g/mol |

| Fluorescence | Yes |

| Reactivity | Covalent modification of serine residues |

| Applications | Protein labeling, enzyme inhibition |

| Toxicity | Causes burns; handle with care |

特性

IUPAC Name |

5-(dimethylamino)naphthalene-1-sulfonyl fluoride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H12FNO2S/c1-14(2)11-7-3-6-10-9(11)5-4-8-12(10)17(13,15)16/h3-8H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JMHHECQPPFEVMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC2=C1C=CC=C2S(=O)(=O)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H12FNO2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9067853 | |

| Record name | 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34523-28-9 | |

| Record name | 5-(Dimethylamino)-1-naphthalenesulfonyl fluoride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=34523-28-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dansyl fluoride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034523289 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Naphthalenesulfonyl fluoride, 5-(dimethylamino)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9067853 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-(dimethylamino)naphthalene-1-sulphonyl fluoride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.047.323 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。